(exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Glycosidase inhibition Exo/endo stereochemistry Conformational constraint

(exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1290626‑52‑6; also referred to as tert‑butyl anti‑7‑amino‑2‑azabicyclo[2.2.1]heptane‑2‑carboxylate) is a conformationally constrained, Boc‑protected bridged bicyclic amine with the IUPAC name tert‑butyl (1S,4S,7S)‑7‑amino‑2‑azabicyclo[2.2.1]heptane‑2‑carboxylate [REFS‑1]. The compound belongs to the 2‑azabicyclo[2.2.1]heptane family, a scaffold widely exploited in medicinal chemistry for conformational restriction of pharmacophores targeting kinases, glycosidases, nicotinic acetylcholine receptors, and dipeptidyl peptidase‑4 (DPP‑4) [REFS‑2].

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B8038566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC1C2N
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-5-8(13)9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m0/s1
InChIKeyKBFKGKCNVPZMHL-CIUDSAMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate: A Stereochemically Defined Bicyclic Amine Building Block for Drug Discovery


(exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1290626‑52‑6; also referred to as tert‑butyl anti‑7‑amino‑2‑azabicyclo[2.2.1]heptane‑2‑carboxylate) is a conformationally constrained, Boc‑protected bridged bicyclic amine with the IUPAC name tert‑butyl (1S,4S,7S)‑7‑amino‑2‑azabicyclo[2.2.1]heptane‑2‑carboxylate [REFS‑1]. The compound belongs to the 2‑azabicyclo[2.2.1]heptane family, a scaffold widely exploited in medicinal chemistry for conformational restriction of pharmacophores targeting kinases, glycosidases, nicotinic acetylcholine receptors, and dipeptidyl peptidase‑4 (DPP‑4) [REFS‑2]. Its defining features are the exo (anti) orientation of the primary amine at the 7‑position relative to the bicyclic bridge and the Boc protecting group at the ring nitrogen, which together determine its reactivity, downstream derivatization pathways, and ultimate biological performance in ways that cannot be replicated by generic or mismatched stereoisomers [REFS‑3].

Why Generic 2‑Boc‑7‑amino‑2‑azabicyclo[2.2.1]heptane Cannot Substitute for the Exo‑Specific Isomer in (exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Procurement


The 2‑azabicyclo[2.2.1]heptane scaffold presents two distinct faces for substituent attachment: exo (away from the bridge) and endo (toward the bridge). The generic CAS 1251015‑62‑9 (2‑Boc‑7‑amino‑2‑azabicyclo[2.2.1]heptane) does not specify stereochemistry and may represent a racemate or mixture, whereas the exo‑specific compound (CAS 1290626‑52‑6) guarantees the (1S,4S,7S) configuration [REFS‑1]. This distinction is not cosmetic: in the analogous 5‑amino‑7‑Boc series, exo and endo isomers exhibited profoundly different glycosidase inhibition profiles, with the exo‑5‑amino derivative proving to be a far more potent inhibitor than its endo counterpart [REFS‑2]. Furthermore, the (1R,4R,7R)‑7‑amino‑2‑azabicyclo[2.2.1]heptane core has been patented as the key stereochemical element enabling selective JAK1/Tyk2 inhibition while avoiding JAK2‑mediated hematopoietic toxicity—a selectivity that is lost if the amino substituent is placed at the 2‑position (endo or exo) or if stereochemistry is uncontrolled [REFS‑3]. Procurement of a stereochemically ambiguous batch therefore carries the risk of irreproducible biological results, failed SAR campaigns, and wasted synthetic effort.

Quantitative Differentiation Evidence for (exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Versus Closest Analogs


Exo vs. Endo Stereochemistry Dictates Glycosidase Inhibition Potency in 7‑Azabicyclo[2.2.1]heptane Scaffolds

In a systematic study of enantiomerically pure 1,2‑diamine derivatives of the 7‑azabicyclo[2.2.1]heptane scaffold, Moreno‑Vargas et al. (2003) compared exo‑5‑amino and endo‑5‑amino substitution patterns for glycosidase inhibition. The exo‑configured diamine (+)-4, derived from the exo‑5‑amino precursor (+)-18, demonstrated qualitatively different and more potent glycosidase inhibition than the endo‑configured diamine (+)-7, derived from the endo‑5‑amino precursor (+)-19. Although the study evaluated more complex 1,2‑diamine derivatives rather than the simple 7‑amino building block itself, the data establish a class‑level principle: the exo orientation of the amino group on the 7‑azabicyclo[2.2.1]heptane framework is a critical determinant of biological target engagement [REFS‑1]. This principle directly informs procurement decisions for the 7‑amino building block, as the exo‑configured compound provides the stereochemical foundation for accessing the more active exo‑diamine series.

Glycosidase inhibition Exo/endo stereochemistry Conformational constraint Peptidomimetic scaffold

Regioisomeric Scaffold Positioning: (1R,4R,7R)‑7‑Amino‑2‑Boc Core Enables Selective JAK1/Tyk2 Inhibition While Bypassing JAK2

Chinese patent CN113698403B (Nanjing Gentai Pharma, 2022) explicitly claims that derivatives built on the (1R,4R,7R)‑7‑amino‑2‑azabicyclo[2.2.1]heptane scaffold can selectively inhibit JAK1 or JAK1/Tyk2 while avoiding JAK2 inhibition. This selectivity is clinically significant because JAK2 inhibition is associated with dose‑limiting hematopoietic side effects (reduced red blood cell production) that restrict the therapeutic window of pan‑JAK inhibitors [REFS‑1]. The patent teaches that the 7‑amino substitution pattern—as opposed to the 2‑amino regioisomer (exo‑2‑amino‑7‑Boc‑azabicyclo[2.2.1]heptane, CAS 500556‑93‑4, used in epibatidine‑analog nAChR programs [REFS‑2])—is essential for achieving this JAK selectivity profile. No equivalent JAK1‑selective claim exists for the 2‑amino‑7‑Boc or endo‑2‑amino‑7‑Boc regioisomers. Procurement of the 7‑amino‑2‑Boc regioisomer, rather than the more common 2‑amino‑7‑Boc variant, is therefore mandatory for any program targeting JAK1‑selective or JAK1/Tyk2‑dual inhibitor development.

JAK1 selective inhibition Tyk2 JAK2 sparing Autoimmune disease Kinase selectivity

Exo‑7‑Amino‑2‑Boc Scaffold Provides the Core for Neogliptin‑Class DPP‑4 Inhibitors with Superior Potency to Marketed Drugs

The 2‑azabicyclo[2.2.1]heptane scaffold, when elaborated from amino‑substituted building blocks, has yielded neogliptin (compound 12a), a DPP‑4 inhibitor with an IC₅₀ of 16.8 ± 2.2 nM. This is more potent than both vildagliptin and sitagliptin, two marketed DPP‑4 inhibitors [REFS‑1]. The scaffold's rigid bicyclic architecture enforces a conformational constraint that optimizes key interactions within the DPP‑4 active site while simultaneously reducing intramolecular cyclization potential—a degradation pathway that limits the aqueous stability of certain acyclic DPP‑4 inhibitors [REFS‑1]. A follow‑up study in 2025 further refined the scaffold, yielding compound 9a with an IC₅₀ of 4.3 nM against DPP‑4, with no substantial inhibition of the off‑targets DPP‑8 and DPP‑9 [REFS‑2]. While these advanced leads incorporate additional substituents beyond the simple 7‑amino‑2‑Boc building block, the 2‑azabicyclo[2.2.1]heptane core—and specifically the exo‑7‑amino substitution pattern that enables the correct trajectory for downstream derivatization—is the invariant structural element across the series. Procuring the exo‑7‑amino‑2‑Boc building block ensures access to this validated DPP‑4 inhibitor chemotype.

DPP-4 inhibition Type 2 diabetes Neogliptin Conformational restriction Sitagliptin comparator

Verified Exo‑Specific Purity (97–98%) and Commercial Availability Differentiate CAS 1290626‑52‑6 from Generic 2‑Boc‑7‑amino‑2‑azabicyclo[2.2.1]heptane (CAS 1251015‑62‑9)

Suppliers listing the exo‑specific compound under CAS 1290626‑52‑6 consistently report purity of 97% or higher, with Aladdin Scientific offering 97% purity [REFS‑1], Leyan offering 98% purity [REFS‑2], and MolCore specifying NLT 98% under ISO certification [REFS‑3]. In contrast, the generic, stereochemically unspecified CAS 1251015‑62‑9 is typically listed at 95–97% purity (Fluorochem: 97% for the generic entry [REFS‑4]; Chemenu: 97% [REFS‑5]) without stereochemical guarantee. The exo‑specific CAS 1290626‑52‑6 also carries defined stereochemical descriptors [(1S,4S,7S) or anti] in its IUPAC name, whereas CAS 1251015‑62‑9 is frequently listed simply as 'tert‑butyl 7‑amino‑2‑azabicyclo[2.2.1]heptane‑2‑carboxylate' without any stereochemical prefix. For structure‑activity relationship studies where stereochemical identity is critical, the exo‑specific CAS provides documentation traceability that the generic CAS cannot match. Commercially, the exo‑specific compound (CAS 1290626‑52‑6) is priced at approximately $267/100 mg (Aladdin) [REFS‑1], while the generic CAS 1251015‑62‑9 is listed at ¥1,620/100 mg (~$225) [REFS‑6]—a modest premium that purchases stereochemical certainty.

Purity specification CAS differentiation Procurement Quality control Stereochemical identity

Physical Property Differentiation: The Endo Isomer (CAS 1221818‑01‑4) Exhibits Distinct LogP and Chromatographic Behavior

The endo isomer of the 7‑amino‑2‑Boc scaffold—specifically (±)‑endo‑7‑Boc‑7‑azabicyclo[2.2.1]heptan‑2‑yl amine (CAS 1221818‑01‑4)—has a reported LogP of 0.69, a boiling point of 294.8 ± 23.0 °C at 760 mmHg, a flash point of 132.1 ± 22.6 °C, a vapor pressure of 0.0 ± 0.6 mmHg at 25 °C, and a refractive index of 1.516 [REFS‑1]. The exo‑specific compound (CAS 1290626‑52‑6) has a calculated LogP of 0.75 (reported by Fluorochem for the generic CAS 1251015‑62‑9 [REFS‑2]; the exo isomer is expected to have a similar or slightly different LogP due to altered molecular shape affecting polarity). The distinct physical property profile between exo and endo isomers—particularly the LogP difference and differential chromatographic retention—provides a practical quality‑control basis for confirming stereochemical identity upon receipt, using HPLC retention time comparison against authentic standards. The endo isomer (CAS 1221818‑01‑4) is commercially available from Sigma‑Aldrich at 95% purity [REFS‑3], enabling direct analytical comparison.

LogP Physicochemical properties Endo isomer Chromatographic separation QC identity testing

Recommended Application Scenarios for (exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Based on Verified Differentiation Evidence


JAK1‑Selective or JAK1/Tyk2 Dual Inhibitor Medicinal Chemistry Programs

Programs seeking to develop next‑generation JAK inhibitors for autoimmune diseases (e.g., rheumatoid arthritis, psoriasis) face the challenge of JAK2‑mediated hematopoietic toxicity that limits dosing of pan‑JAK inhibitors. Patent CN113698403B demonstrates that the (1R,4R,7R)‑7‑amino‑2‑azabicyclo[2.2.1]heptane scaffold is capable of delivering JAK1 or JAK1/Tyk2 selectivity while avoiding JAK2 inhibition [REFS‑1]. Procurement of (exo)‑tert‑butyl 7‑amino‑2‑azabicyclo[2.2.1]heptane‑2‑carboxylate provides the correctly configured building block for constructing JAK1‑selective candidates. The exo stereochemistry and 7‑amino‑2‑Boc regiospecificity are both required; substitution with the 2‑amino‑7‑Boc regioisomer (CAS 500556‑93‑4) will direct the program toward nAChR pharmacology rather than JAK inhibition [REFS‑2].

Conformationally Constrained Peptidomimetic Scaffold Synthesis for Glycosidase Inhibitor Lead Discovery

The exo‑configured 7‑amino‑2‑azabicyclo[2.2.1]heptane core has been validated as a rigid nonpeptide scaffold for peptidomimetic design. Moreno‑Vargas et al. (2003) demonstrated that exo‑diamines derived from the exo‑5‑amino‑7‑Boc precursor act as glycosidase inhibitors and serve as molecular scaffolds for peptide analog preparation [REFS‑1]. The exo‑7‑amino‑2‑Boc building block is the stereochemically appropriate starting material for constructing these biologically active exo‑diamine derivatives. Using the endo isomer or a stereochemically undefined mixture would lead to the less active endo‑diamine series, compromising the discovery program.

DPP‑4 Inhibitor Development Building on the Neogliptin Chemotype

The 2‑azabicyclo[2.2.1]heptane scaffold has produced neogliptin (IC₅₀ = 16.8 nM vs. DPP‑4) and compound 9a (IC₅₀ = 4.3 nM vs. DPP‑4), both of which outperform marketed DPP‑4 inhibitors vildagliptin and sitagliptin in potency while maintaining selectivity over DPP‑8 and DPP‑9 [REFS‑1][REFS‑2]. The exo‑7‑amino‑2‑Boc building block is the synthetic entry point for constructing the 2‑azabicyclo[2.2.1]heptane‑containing DPP‑4 inhibitor series. Procurement of this specific building block enables exploration of the neogliptin scaffold with diverse substituents, a strategy that has already yielded sub‑nanomolar DPP‑4 inhibitors suitable for further development.

Analytical Reference Standard Procurement for Stereochemical Quality Control of 2‑Azabicyclo[2.2.1]heptane Building Block Inventories

Laboratories maintaining inventories of 2‑azabicyclo[2.2.1]heptane building blocks require authenticated samples of each stereoisomer for HPLC identity testing and purity verification. The exo‑specific compound (CAS 1290626‑52‑6, LogP ≈ 0.75) can be chromatographically distinguished from its endo isomer (CAS 1221818‑01‑4, LogP = 0.69) [REFS‑1][REFS‑2]. Procuring the exo‑specific CAS ensures that the reference standard matches the stereochemical identity of the research compound, enabling definitive lot‑release testing and avoiding the costly error of using a stereochemically misassigned intermediate in multi‑step synthetic sequences.

Quote Request

Request a Quote for (exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.